2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is a heterocyclic compound that contains both bromine and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one typically involves the bromination of 2-amino-4-methylpyrimidine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like bromine.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in their structure and function. This can result in antimicrobial or anticancer effects, depending on the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is unique due to the presence of both bromine and amino functional groups, which allows for a wide range of chemical modifications. This makes it a versatile compound for use in various applications, from drug development to material science.
Eigenschaften
Molekularformel |
C5H5Br2N3O |
---|---|
Molekulargewicht |
282.92 g/mol |
IUPAC-Name |
2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5Br2N3O/c6-1-2-3(7)4(11)10-5(8)9-2/h1H2,(H3,8,9,10,11) |
InChI-Schlüssel |
VOESEKAHCXPMDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=O)NC(=N1)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.